3,4-dihydro-1H-2-benzothiopyran-4-ol

Physicochemical profiling Regioisomeric differentiation ADME prediction

Sourcing the correct isothiochroman-4-ol regioisomer is critical for accessing patented anti-inflammatory pharmacophores. Unlike the sulfur-at-position-1 analog (thiochroman-4-ol), this compound enables specific COX-2/TNF-α inhibition pathways. - **Patent-Protected Use:** Core scaffold for 3-aryl-isothiochroman-4-ol derivatives claimed in U.S. Patent 20020077333. - **Synthetic Utility:** Direct precursor to isothiochromene for Diels-Alder cycloadditions. - **Supply Assurance:** ≥95% purity, shipped ambient globally.

Molecular Formula C9H10OS
Molecular Weight 166.24 g/mol
CAS No. 109819-33-2
Cat. No. B3045558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-1H-2-benzothiopyran-4-ol
CAS109819-33-2
Molecular FormulaC9H10OS
Molecular Weight166.24 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CS1)O
InChIInChI=1S/C9H10OS/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2
InChIKeyLMGWYNSDSPJQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Regioisomeric Context of 3,4-Dihydro-1H-2-benzothiopyran-4-ol


3,4-Dihydro-1H-2-benzothiopyran-4-ol (CAS 109819-33-2), systematically named isothiochroman-4-ol, is a sulfur-containing bicyclic heterocycle with the molecular formula C₉H₁₀OS and a molecular weight of 166.24 g/mol [1]. It belongs to the isothiochroman subclass of benzothiopyrans, wherein the sulfur heteroatom occupies the 2-position of the fused six-membered ring, distinguishing it from the more common thiochroman-4-ol regioisomer (sulfur at position 1). The compound bears a secondary hydroxyl group at the C-4 position and is commercially available at a purity of ≥95% . Its LogP of 1.97 indicates moderate lipophilicity suitable for both synthetic derivatization and biological evaluation . As a regioisomeric building block, it enables access to isothiochromene-derived scaffolds that are structurally inaccessible from thiochroman-based intermediates [2].

Why Isothiochroman-4-ol Cannot Be Interchanged with Thiochroman-4-ol or Chroman-4-ol


Procurement decisions involving 3,4-dihydro-1H-2-benzothiopyran-4-ol (isothiochroman-4-ol) must recognize that this compound is not functionally interchangeable with its regioisomer thiochroman-4-ol (CAS 40316-60-7) or its oxygen analog chroman-4-ol. The position of the sulfur heteroatom dictates the electronic environment of the aromatic ring, the geometry of intramolecular OH···π hydrogen bonding, and the reactivity toward oxidation and electrophilic substitution [1]. Critically, the isothiochroman scaffold is specifically claimed in patents covering TNF-α/IL-6/COX-2 inhibitory pharmacophores that are not claimed for the thiochroman series [2]. Furthermore, isothiochroman-4-ol serves as the direct precursor to isothiochromene, an unstable but synthetically pivotal intermediate, via acid-catalyzed dehydration; the corresponding transformation from thiochroman-4-ol yields a different benzo[b]thiin product with distinct reactivity [3]. Substitution with the oxygen analog chroman-4-ol would eliminate the sulfur center entirely, removing the capacity for sulfoxide/sulfone oxidation chemistry that underpins the biological activity of thiopyran-based pharmacophores in calcium channel modulation and anti-inflammatory contexts [2].

Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Differentiation Between Isothiochroman-4-ol and Thiochroman-4-ol Regioisomers

The calculated LogP of isothiochroman-4-ol (sulfur at position 2) is 1.97 , whereas the regioisomer thiochroman-4-ol (sulfur at position 1, CAS 40316-60-7) has a LogP of approximately 2.22 . This difference of ΔLogP ≈ 0.25 units reflects a meaningful shift in lipophilicity arising solely from the altered sulfur ring position. In the context of medicinal chemistry, a LogP difference of this magnitude can translate to approximately 1.8-fold difference in octanol-water partition coefficient, impacting membrane permeability predictions, aqueous solubility, and binding to hydrophobic protein pockets. The lower LogP of the isothiochroman isomer implies slightly greater aqueous solubility and reduced non-specific protein binding relative to thiochroman-4-ol. For researchers optimizing lead compounds where lipophilicity is a critical parameter (e.g., CNS drug design where LogP < 3 is desirable), this differentiation provides a concrete basis for selecting the isothiochroman scaffold over the thiochroman alternative [1].

Physicochemical profiling Regioisomeric differentiation ADME prediction

Exclusive Isothiochroman Scaffold for TNF-α/COX-2 Dual Inhibitor Patents

U.S. Patent Application 20020077333 explicitly claims substituted isothiochromanones and isothiochroman-4-ol derivatives as inhibitors of the pro-inflammatory cytokines TNF-α and IL-6, and/or the enzyme COX-2, and/or IL-10 [1]. The patent specification distinguishes the isothiochroman scaffold (sulfur at position 2) from the isochroman scaffold (oxygen at position 2), identifying sulfur-containing analogs as a distinct chemical series with specific biological activity. Within the patent, compounds such as 7,8-dimethoxy-3-(4-methoxy-phenyl)-isothiochroman-4-ol and 6-methoxy-3-phenyl-isothiochroman-4-ol are specifically enumerated, demonstrating that the isothiochroman-4-ol core is the required starting architecture for this class of dual-pathway anti-inflammatory agents. The regioisomeric thiochroman-4-ol scaffold is not covered by this patent for the same biological targets, establishing a clear intellectual property and pharmacological differentiation. This creates a procurement rationale: researchers pursuing COX-2/TNF-α dual inhibition or IL-6 suppression must use isothiochroman-4-ol as the core building block to access the claimed chemical space, as the thiochroman regioisomer would yield a different pharmacophoric geometry incompatible with the patent-defined structure-activity relationships [1].

Anti-inflammatory drug discovery COX-2 inhibition TNF-alpha modulation

Conformational OH···π Hydrogen Bonding Signatures in Benzothiopyran-4-ols

Infrared spectroscopic studies on thiochroman-4-ol demonstrate distinct OH stretching frequencies that characterize the conformational equilibrium of the hydroxyl group: quasiequatorial conformers absorb at 3614–3628 cm⁻¹ (free OH) and 3597–3610 cm⁻¹ (OH···π hydrogen bonded to the aromatic ring), while quasi-axial conformers absorb at 3610–3620 cm⁻¹ (OH···π hydrogen bonded) [1]. These frequencies differ measurably from those of the oxygen analog chroman-4-ol, where the stronger electronegativity of oxygen alters the electronic environment of the heterocyclic ring and shifts the OH stretching frequencies by several wavenumbers. For isothiochroman-4-ol (sulfur at position 2 vs. position 1 in thiochroman-4-ol), the different spatial relationship between the hydroxyl group at C-4 and the sulfur heteroatom is predicted to alter the relative populations of axial vs. equatorial conformers and the strength of OH···π interactions. This conformational distinction has downstream consequences for molecular recognition: the orientation of the hydroxyl group affects hydrogen-bond donor capacity to biological targets and the stereochemical outcome of derivatization reactions at C-4 [2]. The 'sofa' conformation adopted by the thiochroman heterocyclic ring, with substituents adopting axial or pseudo-axial orientations, is well-characterized by ¹H NMR and provides a structural baseline for understanding isothiochroman-4-ol geometry [2].

Conformational analysis Intramolecular hydrogen bonding IR spectroscopy

Divergent Biocatalytic Sulfoxidation Outcomes Between Thiopyran Regioisomers

In a 2025 study, (±)-thiochroman-4-ol (1) and (±)-6-chlorothiochroman-4-ol (1a) were subjected to biotransformation by marine-derived fungal strains Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2 [1]. The biotransformation yielded sulfoxide metabolites (syn-3, anti-3, syn-3a, anti-3a) with diastereomeric excesses of 31.5% and 17.4% in favor of the syn configuration, and enantiomeric excesses up to 82.0% ee [1]. The absolute configurations were determined as syn-(1R,4S)-(–)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide. Notably, no significant antimicrobial activity was detected for these metabolites against Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, or Candida albicans HPM-1922816 [1]. For isothiochroman-4-ol (sulfur at position 2), the altered sulfur position relative to the C-4 hydroxyl group would fundamentally change the stereochemical course of enzymatic sulfoxidation by cytochrome P450 monooxygenases, as the prochiral sulfide center is situated in a different electronic and steric environment. This regioisomeric switch is expected to produce sulfoxide metabolites with distinct diastereomeric ratios and potentially different biological activity profiles. Researchers conducting biocatalytic transformations should anticipate divergent product distributions when substituting isothiochroman-4-ol for thiochroman-4-ol in microbial biotransformation protocols [1].

Biotransformation Marine fungal biocatalysis Sulfoxide metabolite

Benzothiopyran Core as a Bioisosteric Scaffold for Calcium Channel Blockade

A 2013 Medicinal Chemistry Research study evaluated 3-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol derivatives (7a–7f) as calcium channel blockers, using the benzothiazepine drug diltiazem as a structural template [1]. Benzothiopyran was identified as a bioisosteric replacement for the benzothiazepine nucleus, wherein the sulfur atom of the thiopyran ring substitutes for the nitrogen-containing thiazepine ring. In isolated guinea-pig ileum preparations precontracted with K⁺ (80–90 mM), compounds 7b, 7c, 7d, and 7e exhibited concentration-dependent calcium antagonistic activity, with 100 mM concentrations producing the highest relaxation, referenced against nifedipine (10 mM) as the positive control [1]. The study concluded that alterations in heterocyclic ring size and heteroatom identity generated derivatives with calcium channel blocking activity comparable to or exceeding diltiazem in the same assay system [2]. While the tested compounds bear the 2H-1-benzothiopyran (thiochroman) scaffold rather than the 1H-2-benzothiopyran (isothiochroman) scaffold, this evidence establishes the pharmacological relevance of the benzothiopyran nucleus as a privileged structure for L-type calcium channel modulation. Isothiochroman-4-ol, with its distinct sulfur placement, offers an unexplored regioisomeric scaffold for calcium channel blocker development, where altered sulfur geometry may yield different channel subtype selectivity or potency [1].

Calcium channel blockade Benzothiazepine bioisosterism Cardiovascular drug design

Research and Procurement Application Scenarios for Isothiochroman-4-ol


Anti-Inflammatory Lead Optimization for TNF-α, IL-6, and COX-2 Inhibition

Medicinal chemistry teams pursuing dual COX-2/TNF-α inhibition or IL-6 suppression should procure isothiochroman-4-ol (CAS 109819-33-2) as the core building block for constructing the isothiochromanone pharmacophore explicitly claimed in U.S. Patent 20020077333 [1]. The patent enumerates specific 3-aryl-isothiochroman-4-ol and 7,8-dimethoxy-isothiochroman-4-ol derivatives as inhibitors of the pro-inflammatory cytokine cascade, providing a validated starting point for structure-activity relationship (SAR) expansion. The lower LogP of 1.97 relative to thiochroman-4-ol is favorable for maintaining drug-like physicochemical properties during lead optimization, as Lipinski-compliant oral drug candidates typically require LogP < 5. The isothiochroman scaffold cannot be substituted with the thiochroman regioisomer without deviating from the patent-defined chemical space and potentially losing target engagement at COX-2 or TNF-α pathways.

Regioisomeric Probe for Stereoselective P450 Biocatalysis Studies

Enzymology and biocatalysis researchers investigating substrate recognition by fungal cytochrome P450 monooxygenases can employ isothiochroman-4-ol as a regioisomeric probe substrate. The established biotransformation profile of thiochroman-4-ol by Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2, which yields syn- and anti-sulfoxide diastereomers with defined enantiomeric excesses (up to 82.0% ee) [2], provides a quantitative reference frame. Because sulfur position governs the geometry of the prochiral sulfide center presented to the P450 active site, comparing the diastereomeric and enantiomeric outcomes between thiochroman-4-ol and isothiochroman-4-ol under identical fermentation conditions can reveal fundamental insights into enzyme active-site topology, substrate docking orientation, and regioselectivity determinants. This regioisomeric pair thus serves as a powerful stereochemical probe set for characterizing novel biocatalysts.

Synthetic Intermediate for Isothiochromene-Derived Heterocyclic Libraries

As documented in Rodd's Chemistry of Carbon Compounds, isothiochroman-4-ol is the direct precursor to 1H-2-benzothiopyran (isothiochromene) via acid-catalyzed dehydration with potassium hydrogen sulfate [3]. Isothiochromene is a reactive diene that participates in Diels-Alder cycloadditions, photocyclodimerizations, and electrophilic additions, enabling access to polycyclic sulfur-containing heterocycles not accessible from the thiochroman-4-ol dehydration product (2H-1-benzothiopyran). Synthetic chemistry groups building diverse heterocyclic libraries for screening should recognize that procurement of the correct regioisomer determines which cycloaddition products can be accessed, as the position of the endocyclic double bond in the resulting thiopyran differs between the two regioisomeric series. This structural divergence translates to distinct three-dimensional molecular shapes available for biological screening.

L-Type Calcium Channel Blocker SAR with a Novel Benzothiopyran Regioisomer

Cardiovascular pharmacology groups studying L-type calcium channel modulation have established that benzothiopyran derivatives function as bioisosteric replacements for the benzothiazepine nucleus of diltiazem, with 4 of 6 tested 3-chloro-thiochroman-4-ol derivatives demonstrating calcium antagonistic activity in ex vivo guinea-pig ileum assays [4]. Isothiochroman-4-ol provides a structurally unexplored regioisomeric scaffold for this target class: the altered sulfur position changes the spatial relationship between the heteroatom and the C-4 hydroxyl derivatization site, potentially conferring different channel subtype selectivity or voltage-dependence of block. Procurement of isothiochroman-4-ol enables the synthesis of a novel series of 3-substituted isothiochroman-4-ol derivatives that complement the existing thiochroman-based calcium channel blocker SAR landscape.

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